
3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .
Synthesis Analysis
The synthesis of similar compounds involves reactions of 1- (5-methyl)-1 H -1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions to give the corresponding chalcones . Reactions of the chalcones combined with thiosemicarbazide in dry ethanol containing sodium hydroxide afforded the corresponding pyrazolin- N -thioamides .Molecular Structure Analysis
The structures of the newly synthesized heterocycles were confirmed by X-ray crystallography .Chemical Reactions Analysis
Reactions of the synthesized pyrazolin- N -thioamides and several ketones (namely, ethyl 2-chloro-3-oxobutanoate, 2-bromoacetylbenzofuran, and hydrazonoyl chloride) gave the corresponding novel 2- (1,2,3-triazol-4-yl)-4,5-dihydro-1 H -pyrazol-1-yl)thiazoles in high yields (77–90%) .Applications De Recherche Scientifique
Synthesis and Characterization
The compound 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole and its derivatives have been synthesized and characterized in several studies, focusing on their structural properties and potential applications in various fields of scientific research. For instance, the synthesis, spectroscopic analyses, chemical reactivity, and molecular docking study of oxadiazole derivatives have been reported, highlighting their potential in anti-tubercular activity and as anti-cancer drugs. These derivatives have been experimentally characterized through FT-IR and NMR approaches, providing detailed structural properties. Theoretical calculations, including density functional theory (DFT) and molecular dynamics (MD) simulations, have been employed to understand the reactivity of these newly synthesized oxadiazole derivatives. The anti-TB activity against M. tuberculosis H37RV strain was assessed, showing moderate activity between 25 and 50 μg/ml concentration compared with standard anti-TB agents (Al-Tamimi et al., 2018).
Antifungal and Antitubercular Activities
The antifungal and antitubercular properties of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have been explored. Some compounds exhibited very good antifungal activity against pathogenic strains of fungi and interesting activity against the tested strain of Mycobacterium tuberculosis H37Rv. These findings suggest that 1,3,4-oxadiazoles and 5-pyrazolinones bearing a core pyrazole scaffold may hold promise as antifungal and antitubercular agents (Horrocks et al., 2013).
Antimicrobial Activity
The antimicrobial activity of pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives has been synthesized and evaluated. These compounds were screened for in vitro antibacterial activity against common bacterial strains and demonstrated variable and modest activities. This highlights the potential use of these derivatives in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Molecular Docking and Biological Activities
Molecular docking studies have been conducted on various derivatives to assess their potential biological activities, including anticancer and antimicrobial effects. For example, the analysis of spectroscopic, quantum chemical calculations, and molecular docking on certain bioactive molecules revealed their potential antimicrobial activity due to the formation of stable complexes with selected proteins, suggesting these compounds' development into new drugs (Viji et al., 2020).
Mécanisme D'action
The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim was acquired from the Protein Data Bank (PDB ID:2bfm), justified the better antileishmanial activity of compound 13 .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole involves the reaction of 2-chlorobenzohydrazide with ethyl acetoacetate to form 3-(2-chlorophenyl)-5-ethyl-1,2,4-oxadiazole-2-carboxylic acid hydrazide. This intermediate is then reacted with phenylhydrazine and acetic anhydride to form 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole.", "Starting Materials": [ "2-chlorobenzohydrazide", "ethyl acetoacetate", "phenylhydrazine", "acetic anhydride" ], "Reaction": [ "Step 1: Reaction of 2-chlorobenzohydrazide with ethyl acetoacetate in the presence of acetic acid to form 3-(2-chlorophenyl)-5-ethyl-1,2,4-oxadiazole-2-carboxylic acid hydrazide.", "Step 2: Reaction of 3-(2-chlorophenyl)-5-ethyl-1,2,4-oxadiazole-2-carboxylic acid hydrazide with phenylhydrazine in the presence of acetic anhydride to form 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole." ] } | |
| 1172502-08-7 | |
Formule moléculaire |
C17H11ClN4O |
Poids moléculaire |
322.75 |
Nom IUPAC |
3-(2-chlorophenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H11ClN4O/c18-14-9-5-4-8-12(14)16-20-17(23-22-16)13-10-19-21-15(13)11-6-2-1-3-7-11/h1-10H,(H,19,21) |
Clé InChI |
SWVZUITZXKXWTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=CC=C4Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2603453.png)

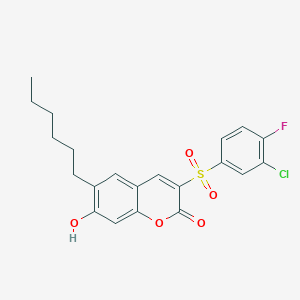
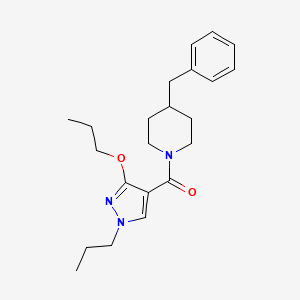
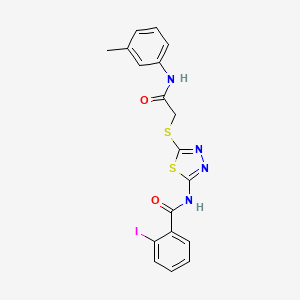

![(2E)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2603468.png)
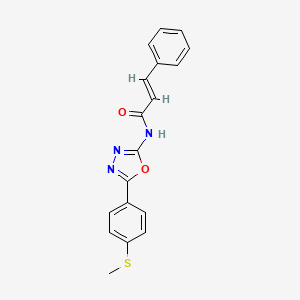

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2603472.png)
![4-(N,N-dimethylsulfamoyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B2603473.png)
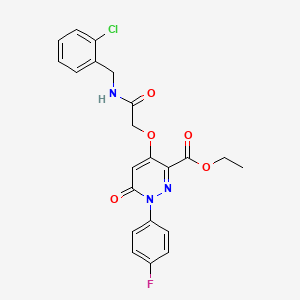
![8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2603475.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2603476.png)
